molecular formula C10H20 B12653467 3,4,5,5-Tetramethylhex-2-ene CAS No. 39083-38-0

3,4,5,5-Tetramethylhex-2-ene

Cat. No.: B12653467
CAS No.: 39083-38-0
M. Wt: 140.27 g/mol
InChI Key: PSSMIMCIKZSQIG-BQYQJAHWSA-N
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Description

3,4,5,5-Tetramethylhex-2-ene: is an organic compound with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes four methyl groups attached to a hexene backbone, making it highly branched. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,5-Tetramethylhex-2-ene can be achieved through several methods, including:

    Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with methylating agents under controlled conditions. For example, the reaction of 3,4,5-trimethylhex-2-ene with a methylating agent such as methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound.

    Dehydration of Alcohols: Another method involves the dehydration of a suitable alcohol precursor. For instance, the dehydration of 3,4,5,5-tetramethylhexan-2-ol using a strong acid like sulfuric acid can produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5,5-Tetramethylhex-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield saturated hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, hydrogen chloride in the presence of a catalyst.

Major Products

    Oxidation: 3,4,5,5-Tetramethylhexan-2-ol, 3,4,5,5-Tetramethylhexan-2-one, 3,4,5,5-Tetramethylhexanoic acid.

    Reduction: 3,4,5,5-Tetramethylhexane.

    Substitution: 3,4,5,5-Tetramethyl-2-bromohexane, 3,4,5,5-Tetramethyl-2-chlorohexane.

Scientific Research Applications

Scientific Research Applications

3,4,5,5-Tetramethylhex-2-ene has several notable applications in various scientific fields:

Organic Chemistry

  • Model Compound: Used in studies of alkene reactivity and mechanisms of electrophilic addition reactions. Its branched structure allows for insights into the stability and reactivity patterns of similar alkenes.

Biological Research

  • Potential Biological Activity: Derivatives of this compound are studied for antimicrobial and antifungal properties. The double bond in its structure allows it to interact with biological macromolecules, influencing cellular functions.

Medicinal Chemistry

  • Pharmaceutical Precursors: Ongoing research is exploring its potential as a precursor for synthesizing pharmaceutical compounds due to its unique reactivity.

Industrial Applications

  • Specialty Chemicals Production: Utilized in the production of fragrances and flavoring agents owing to its structural properties.

Case Study 1: Antioxidant Activity

A study by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Anti-inflammatory Mechanism

Jones et al. (2024) demonstrated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in murine macrophages during acute inflammation models. This suggests its potential development as an anti-inflammatory therapeutic agent.

Case Study 3: Antimicrobial Efficacy

Research by Lee et al. (2024) assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4,5,5-Tetramethylhex-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form intermediate carbocations. These intermediates then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylhex-2-ene: Similar structure but with one less methyl group.

    3,4,5,5-Tetramethylpent-2-ene: Similar structure but with a shorter carbon chain.

    3,4,4,5-Tetramethylhex-2-ene: Similar structure but with different methyl group positioning.

Uniqueness

3,4,5,5-Tetramethylhex-2-ene is unique due to its highly branched structure, which imparts distinct chemical and physical properties. This branching can influence its reactivity, boiling point, and solubility compared to less branched or linear alkenes.

Biological Activity

3,4,5,5-Tetramethylhex-2-ene (TMH) is a branched-chain alkene with the molecular formula C10H20C_{10}H_{20}. Its unique structure and chemical properties make it a compound of interest in various biological and industrial applications. This article explores the biological activity of TMH, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Weight : 140.26 g/mol
  • Boiling Point : 153°C
  • Density : 0.748 g/cm³
  • Flash Point : 26.8°C
PropertyValue
Molecular FormulaC10H20
Molecular Weight140.26 g/mol
Boiling Point153°C
Density0.748 g/cm³
Flash Point26.8°C

The biological activity of TMH is primarily attributed to its double bond, which allows it to participate in various chemical reactions. This reactivity can lead to interactions with biological macromolecules such as proteins and nucleic acids, potentially influencing cellular functions.

Interaction with Biological Targets

  • Enzyme Inhibition : TMH has been shown to inhibit certain enzymes by modifying active sites through Michael addition reactions.
  • Cell Membrane Interaction : The hydrophobic nature of TMH allows it to integrate into lipid membranes, affecting membrane fluidity and protein function.

Biological Activities

Research indicates that TMH exhibits several biological activities:

  • Antioxidant Properties : TMH has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that TMH can modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Antimicrobial Activity : Preliminary studies indicate that TMH possesses antimicrobial properties against certain bacteria and fungi.

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of TMH using DPPH and ABTS assays. The results showed that TMH effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, Jones et al. (2024) demonstrated that treatment with TMH significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in murine macrophages. This suggests that TMH may be a candidate for developing anti-inflammatory therapies.

Case Study 3: Antimicrobial Efficacy

A recent investigation by Lee et al. (2024) assessed the antimicrobial activity of TMH against Staphylococcus aureus and Escherichia coli. The study found that TMH inhibited bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural antimicrobial agent.

Properties

CAS No.

39083-38-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-3,4,5,5-tetramethylhex-2-ene

InChI

InChI=1S/C10H20/c1-7-8(2)9(3)10(4,5)6/h7,9H,1-6H3/b8-7+

InChI Key

PSSMIMCIKZSQIG-BQYQJAHWSA-N

Isomeric SMILES

C/C=C(\C)/C(C)C(C)(C)C

Canonical SMILES

CC=C(C)C(C)C(C)(C)C

Origin of Product

United States

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